Carboxymethyl methanethiosulfonate

Description

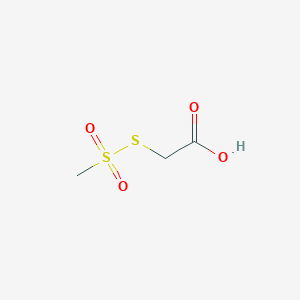

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S2/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUZQXBECRATCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13700-15-7 | |

| Record name | 2-((methylsulfonyl)thio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling Carboxymethyl Methanethiosulfonate

An In-Depth Technical Guide to Carboxymethyl Methanethiosulfonate (CMMTS) for Advanced Research Applications

Carboxymethyl methanethiosulfonate (CMMTS) is a specialized chemical reagent pivotal in the fields of proteomics, protein engineering, and drug discovery.[1] As a member of the methanethiosulfonate (MTS) family of compounds, its defining characteristic is the ability to selectively and reversibly react with sulfhydryl groups, primarily those found in the cysteine residues of proteins.[2][3] This reactivity, combined with its small size and the introduced carboxyl group for altered solubility, makes CMMTS a versatile tool for probing protein structure, function, and regulation.[1][3] This guide provides a comprehensive overview of CMMTS, from its fundamental properties and mechanism of action to its practical applications and experimental protocols, designed for researchers and drug development professionals seeking to leverage its unique capabilities.

Physicochemical Properties of CMMTS

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application in experimental design. The key properties of Carboxymethyl methanethiosulfonate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13700-15-7 | [1][4][5][6][7] |

| Molecular Formula | C₃H₆O₄S₂ | [1][4][6] |

| Molecular Weight | 170.21 g/mol | [4][6] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | 424.8 °C at 760 mmHg | [1] |

| Density | 1.58 g/cm³ | [1] |

| Synonyms | [(Methylsulfonyl)thio]acetic Acid, 2-((Methylsulfonyl)thio)acetic acid | [1][6] |

Core Mechanism of Action: Reversible Cysteine Modification

The utility of CMMTS is rooted in its specific reaction with the thiol group (-SH) of cysteine residues. This reaction, known as S-thiolation, results in the formation of a mixed disulfide bond between the protein's cysteine and the carboxymethyl portion of the reagent.

The reaction proceeds via a nucleophilic attack by the deprotonated thiol group (thiolate anion, -S⁻) on the sulfur atom of the CMMTS disulfide bond. The methanethiosulfonate group acts as an excellent leaving group, facilitating the reaction under mild physiological conditions. A key advantage of this modification is its reversibility.[3] The resulting disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME), restoring the native cysteine residue. This "on/off" capability is invaluable for studies where temporary blocking of a functional group is required.[3]

Caption: CMMTS covalently modifies a protein's cysteine residue.

Applications in Research and Drug Development

CMMTS and its related MTS reagents are powerful tools for elucidating biological mechanisms and developing novel therapeutics.

Proteomics and Protein Function Analysis

In the field of proteomics, which involves the large-scale study of proteins, CMMTS serves several critical functions.[8]

-

Blocking Cysteine Residues : CMMTS is used to reversibly block cysteine residues.[2] This is crucial for preventing unwanted disulfide bond formation or oxidation during protein analysis and peptide mapping. Unlike irreversible alkylating agents like iodoacetamide (IAA), the modification by CMMTS can be reversed, allowing for the study of the native protein after analysis.[2][3]

-

Enzyme Activity Modulation : Since nucleophilic cysteine thiolates are often found in the active sites of enzymes like proteases and oxidoreductases, CMMTS can be employed as a reversible inhibitor to study enzyme mechanisms and activation states.[3]

-

Mapping Redox-Sensitive Proteins : The reagent is used to trap the natural thiol-disulfide states of proteins that are regulated by cellular redox conditions, providing a snapshot of their functional state under specific physiological or pathological conditions.[3]

-

Probing Structural Accessibility : Due to its small size, CMMTS can access cysteine residues that may be buried within the protein structure, offering insights into protein folding and conformational changes.[3]

Bioconjugation and Drug Discovery

The ability to selectively target cysteine residues makes CMMTS a valuable reagent in the development of sophisticated biomolecules and therapeutics.

-

Site-Specific Bioconjugation : CMMTS is a versatile reagent for modifying proteins and peptides, playing a crucial role in bioconjugation and protein engineering.[1] By introducing a reactive handle at a specific cysteine, researchers can subsequently attach other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or drug payloads.

-

Covalent Inhibitor Development : In drug discovery, there is growing interest in developing covalent inhibitors that form a permanent or reversible bond with their target protein. Methanethiosulfonates can be incorporated into drug candidates to enable them to covalently link to cysteine residues in the active site of a target enzyme, potentially increasing potency and duration of action.[9][10]

-

Structural Biology and Drug Binding : MTS reagents are used in substituted cysteine accessibility mapping (SCAM) to determine the proximity of specific residues to a drug binding site. By assessing whether a pre-bound drug can protect a cysteine from modification by a series of MTS reagents of varying sizes, researchers can precisely estimate distances within a binding pocket.[11]

Experimental Methodologies

The successful use of CMMTS requires careful consideration of reaction conditions. The following section outlines a general protocol for protein modification and a workflow diagram.

General Protocol for Cysteine Modification with CMMTS

This protocol provides a starting point for the modification of a purified protein. Optimization of reagent concentrations, pH, and incubation time is typically required for each specific protein.

1. Reagent Preparation:

- Protein Solution: Prepare the target protein in a suitable buffer (e.g., phosphate or HEPES buffer) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols if they are not the intended target.

- CMMTS Stock Solution: Prepare a fresh stock solution of CMMTS (e.g., 100 mM) in a water-miscible organic solvent like DMSO or DMF immediately before use, as MTS reagents can hydrolyze in aqueous solutions.

2. Reaction Setup (The "Why"):

- pH Adjustment: Adjust the pH of the protein solution to between 7.0 and 8.5. The cysteine thiol group must be in its deprotonated thiolate form (-S⁻) to be sufficiently nucleophilic. A pH slightly above the pKa of the cysteine thiol (~8.3) ensures a higher concentration of the reactive thiolate, accelerating the reaction.

- Pre-treatment (Optional): If the protein contains disulfide bonds that need to be accessible, pre-incubate with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which must then be removed via dialysis or a desalting column before adding CMMTS.

3. Modification Reaction:

- Addition of CMMTS: Add the CMMTS stock solution to the protein solution to achieve a final molar excess of 10- to 20-fold over the concentration of cysteine residues. The optimal ratio must be determined empirically.

- Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can range from 30 minutes to several hours. The progress of the reaction can be monitored using Ellman's reagent to quantify the remaining free thiols.

4. Quenching and Purification:

- Stopping the Reaction: Quench any unreacted CMMTS by adding a small molecule thiol like β-mercaptoethanol or by buffer exchange into a thiol-free buffer using a desalting column (e.g., Sephadex G-25).

- Purification: Remove excess reagent and byproducts from the modified protein via dialysis, size-exclusion chromatography, or tangential flow filtration.

5. Analysis and Validation:

- Confirmation of Modification: Confirm the covalent modification using mass spectrometry (e.g., LC-MS or MALDI-TOF).[8][12][13] The mass of the modified protein will increase by the mass of the carboxymethyl-thio group (S-CH₂COOH), which is 91.1 Da.

- Functional Assay: Perform a functional assay to determine the effect of the modification on the protein's activity.

// Nodes

A[label="1. Prepare Protein Solution\n(e.g., 1-10 mg/mL in HEPES)"];

B[label="2. Adjust pH to 7.0-8.5\n(To deprotonate Cys-SH to Cys-S⁻)"];

C [label="3. Prepare Fresh CMMTS Stock\n(e.g., 100 mM in DMSO)"];

D [label="4. Add CMMTS to Protein\n(10-20x molar excess)"];

E [label="5. Incubate with Gentle Stirring\n(30 min - 4 hours, monitor progress)"];

F [label="6. Quench Reaction\n(Add BME or perform buffer exchange)"];

G [label="7. Purify Modified Protein\n(Dialysis or Desalting Column)"];

H [label="8. Analyze Modification\n(Mass Spectrometry: expect +91.1 Da)"];

I[label="9. Perform Functional Assay\n(Assess impact on protein activity)"];

// Edges

A -> B -> D;

C -> D;

D -> E -> F -> G -> H -> I;

}

Caption: A typical experimental workflow for protein modification.

Safety and Handling

While specific safety data for CMMTS is less common than for its simpler analog, S-Methyl Methanethiosulfonate (MMTS), general precautions for this class of chemicals should be strictly followed. MMTS is listed as toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection when handling CMMTS.

-

Ventilation: Handle the reagent in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

-

Storage: Store CMMTS at -20°C to maintain its stability and prevent degradation.[5]

-

Disposal: Dispose of CMMTS and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Carboxymethyl methanethiosulfonate is a highly specific and versatile chemical tool that offers researchers significant advantages for the study and manipulation of proteins. Its ability to selectively and reversibly modify cysteine residues underpins its wide range of applications, from fundamental proteomics research and enzyme analysis to advanced bioconjugation strategies and the development of novel covalent therapeutics. By understanding its core chemistry and adhering to established protocols, scientists and drug developers can effectively harness the power of CMMTS to advance their research objectives.

References

-

Carboxymethyl Methanethiosulfonate - BIOGEN Científica . BIOGEN Científica. [Link]

-

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed . PubMed. [Link]

-

Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PubMed Central . PubMed Central. [Link]

-

Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest - Semantic Scholar . Semantic Scholar. [Link]

-

(PDF) Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest - ResearchGate . ResearchGate. [Link]

-

Proteomics: Technologies and Their Applications - PubMed . PubMed. [Link]

-

The application of mass spectrometry to membrane proteomics - PubMed - NIH . National Institutes of Health. [Link]

-

Applications of Mass Spectrometry in Proteomics - ResearchGate . ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Protein Modification Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Carboxymethyl Methanethiosulfonate [biogen.es]

- 6. 13700-15-7 CAS MSDS (CARBOXYMETHYL METHANETHIOSULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CARBOXYMETHYL METHANETHIOSULFONATE | 13700-15-7 [chemicalbook.com]

- 8. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The application of mass spectrometry to membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS)

A Note on Terminology: The topic specified "MTS-CM" does not correspond to a clearly defined chemical entity in the scientific literature. However, based on the prevalence of information regarding the MTS reagent used in cell viability assays, this guide will focus on 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium , hereafter referred to as MTS. The "CM" in the original query may be an abbreviation related to the carboxymethoxyphenyl group within the molecule's structure. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important bioreagent.

Introduction

3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS), is a tetrazolium salt that has gained significant traction in the fields of cell biology and drug discovery.[1] Its primary application is in colorimetric assays to determine cell viability and proliferation.[2] This guide provides a detailed examination of the chemical structure and properties of MTS, the principles of its application, and its significance in modern research.

Chemical Structure and Properties

The unique chemical structure of MTS is central to its function in biological assays. It is a synthetic, membrane-permeable tetrazolium inner salt.[2]

Molecular Structure

The chemical structure of MTS is comprised of several key functional groups: a dimethylthiazolyl group, a carboxymethoxyphenyl group, and a sulfophenyl-substituted tetrazolium ring.[3]

Key Structural Features:

-

Tetrazolium Ring: A five-membered heterocyclic ring containing four nitrogen atoms. This ring is the core of the molecule's chromogenic properties.

-

Thiazolyl Group: A five-membered ring containing sulfur and nitrogen, substituted with two methyl groups.

-

Carboxymethoxyphenyl Group: A phenyl ring substituted with a carboxymethoxy group, which contributes to the molecule's solubility.

-

Sulfophenyl Group: A phenyl ring with a sulfonate group, which enhances the water solubility of the final formazan product.

Below is a 2D representation of the MTS chemical structure.

Caption: 2D Chemical Structure of MTS.

Physicochemical Properties

A summary of the key physicochemical properties of MTS is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇N₅O₆S₂ | [2][] |

| Molecular Weight | 487.51 g/mol | [][5] |

| Appearance | Yellow Solid | [] |

| Purity | >98% | [2] |

| Solubility | Soluble in DPBS to 2 mg/ml | [2] |

| CAS Number | 138169-43-4 | [2][] |

Mechanism of Action in Cell Viability Assays

The utility of MTS in biological assays stems from its reduction to a colored formazan product in metabolically active cells.[2] This conversion is believed to be carried out by NAD(P)H-dependent dehydrogenase enzymes.[2]

The MTS Assay Principle

The MTS assay is a colorimetric method used to assess cell viability. The fundamental principle involves the reduction of the tetrazolium salt, MTS, into a soluble formazan product. This reaction is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

The workflow of a typical MTS assay is as follows:

-

Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the compound of interest.

-

Addition of MTS Reagent: A solution containing MTS and an electron coupling reagent, such as phenazine methosulfate (PMS), is added to the cell culture.

-

Incubation: The plate is incubated to allow for the reduction of MTS by viable cells.

-

Colorimetric Measurement: The absorbance of the colored formazan product is measured using a spectrophotometer at a wavelength of approximately 490 nm.[6]

The following diagram illustrates the workflow of the MTS assay.

Caption: Reduction of MTS to a soluble formazan product.

Applications in Research and Drug Development

The MTS assay is a widely used tool in various research areas, particularly in drug development and toxicology.

-

Cytotoxicity and Cell Proliferation Assays: The primary application of MTS is to determine the cytotoxic effects of chemical compounds or to measure cell proliferation in response to various stimuli. [1]* High-Throughput Screening: The simplicity and speed of the MTS assay make it suitable for high-throughput screening of large compound libraries to identify potential drug candidates.

-

Chemosensitivity Testing: In oncology research, the MTS assay can be used to assess the sensitivity of cancer cells to different chemotherapeutic agents. [1]

Conclusion

MTS is a vital chemical tool for the modern life scientist. Its well-defined chemical structure, favorable solubility properties, and the straightforward mechanism of its conversion to a colored formazan product have established the MTS assay as a reliable and efficient method for assessing cell viability. For researchers in drug development and related fields, a thorough understanding of the chemical properties and principles underlying this reagent is essential for generating accurate and reproducible data.

References

- Schematic illustration of the surface modification and synthesis of CMTS. - ResearchGate. (n.d.).

- MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam. (n.d.).

- The MTS assay as an indicator of chemosensitivity/resistance in malignant gynaecological tumours - PubMed. (n.d.).

- CAS 138169-43-4 MTS Reagent - BOC Sciences. (n.d.).

- MTS | 138169-43-4, MTS Formula - Echemi. (n.d.).

- Chemical structure of MTS tetrazolium salt. | Download Scientific Diagram - ResearchGate. (n.d.).

- Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (2025, June 8).

Sources

- 1. The MTS assay as an indicator of chemosensitivity/resistance in malignant gynaecological tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTS Reagent, cell proliferation assay reagent (CAS 138169-43-4) (ab223881) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. bitesizebio.com [bitesizebio.com]

Introduction: The Unique Reactivity of Cysteine and the Power of Site-Directed Modification

Sources

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. fiveable.me [fiveable.me]

- 3. ahajournals.org [ahajournals.org]

- 4. ttuhsc.edu [ttuhsc.edu]

- 5. Harnessing redox cross-reactivity to profile distinct cysteine modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Biochemistry/Organic Chemistry/Organic Functional Group/Sulfhydryl - Wikibooks, open books for an open world [en.wikibooks.org]

- 7. interchim.fr [interchim.fr]

- 8. Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide-membrane Interactions by Spin-labeling EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 12. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Discovering the Utility of MTS Reagents in Channel Gating: A Guide for the Modern Researcher

An In-depth Technical Guide

As scientific inquiry delves deeper into the molecular choreography of life, understanding the dynamic movements of proteins has become paramount. Ion channels, the gatekeepers of cellular excitability, undergo elegant conformational changes—termed gating—to control the flow of ions across the cell membrane. To decipher these fleeting movements, researchers require molecular probes that can report on the structural status of a channel in real-time. This guide provides an in-depth exploration of methanethiosulfonate (MTS) reagents, powerful chemical tools that, when combined with cysteine mutagenesis, allow for the high-resolution mapping of channel gating dynamics.

This document moves beyond a simple recitation of protocols. It is designed to imbue the researcher with a Senior Application Scientist's perspective, focusing on the causality behind experimental choices and the inherent logic of a self-validating workflow. We will explore the core chemistry, the strategic application through the Substituted Cysteine Accessibility Method (SCAM), and the nuances of data interpretation that transform raw current traces into profound insights about protein motion.

Pillar 1: The Fundamental Chemistry of MTS Reagents

The efficacy of MTS reagents hinges on a specific and rapid chemical reaction: the covalent modification of a cysteine's sulfhydryl group. MTS reagents are alkylthiosulfonates that react with the thiolate anion (R-S⁻) of a cysteine residue to form a disulfide bond, tethering the reagent's headgroup to the protein.[1][2] This reaction is exceptionally clean and occurs under mild physiological conditions, making it ideal for studying proteins in their native cellular environment.

The intrinsic reactivity is high, allowing for complete modification within seconds at micromolar concentrations.[1] This speed is critical, as it enables the probing of protein conformations that may only be transiently populated. The modification is also reversible upon the application of reducing agents like dithiothreitol (DTT), which cleaves the newly formed disulfide bond—a crucial control for verifying the specificity of the observed effect.[2]

The true power of this chemistry is unlocked by the diversity of available 'R' groups, which can be tailored to the experimental question. These fall into three main categories, summarized below.

| Reagent Name | Common Abbreviation | Charge (at pH 7.4) | Key Characteristic & Use Case |

| [2-(Trimethylammonium)ethyl] methanethiosulfonate | MTSET | Positive (+) | Membrane-impermeant. Used to probe extracellularly or intracellularly accessible cysteines without crossing the membrane.[1] |

| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative (-) | Membrane-impermeant. Similar to MTSET, used for probing surface-accessible residues from one side of the membrane.[1] |

| [2-Aminoethyl] methanethiosulfonate | MTSEA | Positive (+) | Smaller and can exhibit some membrane permeability depending on conditions. Often used for pore accessibility studies. |

| Methyl methanethiosulfonate | MMTS | Neutral | Membrane-permeant. Can access cysteines buried within the transmembrane domains or intracellular sites from the outside. |

| Benzyl methanethiosulfonate | MTSBn | Neutral | Bulky and hydrophobic. Used to probe space-filling requirements within pockets or the channel pore.[1] |

Table 1: Properties of Common MTS Reagents.

The choice of reagent is a critical first step. For mapping the aqueous pore of a channel, charged, membrane-impermeant reagents like MTSET and MTSES are ideal because they will only react with cysteines they can physically reach from the solution.[1][2] Conversely, to probe a residue buried within the lipid bilayer, a neutral, membrane-permeant reagent would be required.

Pillar 2: The Substituted Cysteine Accessibility Method (SCAM)

SCAM is the strategic framework for using MTS reagents to study protein dynamics. The premise is elegant: introduce a uniquely reactive cysteine residue at a specific position in the protein of interest (usually by replacing the native amino acid) and then use an MTS reagent to determine its accessibility in different functional states.[1][3] If a reagent can only modify the cysteine when the channel is open, but not when it is closed, it strongly implies that the residue moves to become exposed to the aqueous environment during the gating process.[2]

The workflow for a typical SCAM experiment is a multi-step process that demands careful execution and, most importantly, the inclusion of self-validating controls at every stage.

Pillar 3: A Self-Validating Experimental Protocol

A. Reagent Preparation and Handling (The Foundation of Reliability)

-

Storage: Store all MTS reagents desiccated at -20°C.[1] They are sensitive to hydrolysis.

-

Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) immediately before an experiment.[2] For charged, water-soluble reagents, use distilled water. For neutral, hydrophobic reagents, use DMSO.[1] Aliquot and store on ice for the duration of the experiment day only; do not freeze-thaw stock solutions.

-

Working Solutions: Dilute the stock solution into the appropriate recording buffer to the final working concentration (typically 10 µM to 2.5 mM) just moments before application.[1] MTS reagents have a short half-life in aqueous buffer.[1]

B. Electrophysiological Recording and MTS Application

-

System Preparation: Express the cysteine-mutant channel in your chosen system (e.g., Xenopus oocytes). Ensure a stable seal and baseline current recording before any reagent application.

-

Control 1: Wild-Type (WT) Channel Test: Before testing your mutant, apply the MTS reagent to the WT channel (which ideally lacks accessible native cysteines). Any observed effect on the WT channel indicates a non-specific, cysteine-independent interaction, such as pore block.[2][4] For instance, MTSES has been shown to act as a direct open-channel blocker of the CFTR chloride channel, an effect entirely independent of cysteine modification.[4][5] This control is non-negotiable for data integrity.

-

Baseline Measurement: On your cysteine mutant, record a stable baseline current in response to a specific stimulus (e.g., a voltage step or ligand application).

-

State-Dependent Application:

-

To probe the closed state: Apply the MTS reagent in the absence of the activating stimulus for a defined period (e.g., 30 seconds).

-

To probe the open state: Apply the MTS reagent in the presence of the activating stimulus.

-

-

Washout: Thoroughly wash the cell with control buffer to remove all unbound MTS reagent. This step is crucial to ensure that any observed effect is due to covalent modification, not the lingering presence of the reagent.

-

Post-Modification Measurement: Apply the same stimulus as in step 3 and record the current. A persistent change in current (e.g., inhibition or potentiation) indicates that covalent modification has occurred and altered channel function.

-

Control 2: Reversibility Test: After observing a stable modification, apply a reducing agent like DTT (e.g., 10 mM). If the effect of the MTS reagent is reversed and the current returns to the baseline level, it confirms that the mechanism was indeed the formation of a disulfide bond.[2]

Pillar 4: Data Interpretation - From Current Change to Structural Insight

The power of SCAM lies in comparing the rate and extent of modification in different conformational states.

-

No Effect: If the MTS reagent has no effect on channel function, it could mean one of two things: either the cysteine is not accessible in the tested state, or its modification does not produce a functional change.[1]

-

State-Dependent Modification: The most informative result is when the reagent modifies the channel in one state but not another. For example, if MTSET only inhibits the current when applied to the open channel, it suggests the engineered cysteine is located in a region that becomes exposed to the aqueous pore only upon gating.[2]

-

Different Rates of Modification: Sometimes a residue is accessible in both closed and open states, but the rate of modification is significantly faster in the open state.[1] This implies that while the residue is not completely occluded in the closed state, its accessibility to the reagent is dramatically enhanced by the gating conformational change.

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in vivo assay identifies changes in residue accessibility on mechanosensitive channel gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Carboxymethyl Methanethiosulfonate (CMMTS) for Research Applications

Introduction

Carboxymethyl methanethiosulfonate (CMMTS) is a sulfhydryl-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents. These reagents are invaluable tools in biochemistry and drug development, primarily utilized for the substituted cysteine accessibility method (SCAM) to probe protein structure and function.[1][2] The defining characteristic of CMMTS is its carboxymethyl group, which imparts a negative charge at physiological pH. This feature makes it a structural and functional analogue of other charged MTS reagents, such as the widely used (2-Sulfonatoethyl) methanethiosulfonate (MTSES).[1][3]

The efficacy of any MTS reagent in an experimental system is fundamentally governed by two key physicochemical properties: its solubility in the desired solvent system and its stability over the course of the experiment. Misunderstanding these parameters can lead to failed experiments, inconsistent data, and incorrect mechanistic interpretations.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals working with CMMTS. As direct, extensive literature on CMMTS is sparse, this document synthesizes field-proven insights from analogous MTS compounds and establishes robust protocols for empirically determining the solubility and stability of CMMTS. The focus is not merely on procedural steps but on the underlying causality, enabling scientists to make informed decisions in experimental design.

Section 1: Physicochemical Profile and Handling of CMMTS

A thorough understanding of the CMMTS molecule is the foundation for its effective use. Its structure dictates its behavior in both storage and experimental conditions.

Chemical Structure and Predicted Properties

CMMTS consists of a reactive methanethiosulfonate headgroup attached to a carboxymethyl tail. At a pH above its pKa (typically ~3-4 for a carboxylic acid), the tail exists as a negatively charged carboxylate anion.

Based on its structure and comparison with analogues like MTSES, CMMTS is predicted to be a hygroscopic white solid.[3] Proper handling and storage are therefore critical to preserving its integrity.

Caption: Chemical Structure of CMMTS.

Safe Handling and Storage Protocols

The reactivity of the thiosulfonate bond necessitates stringent storage conditions to prevent premature degradation. The following protocols are based on best practices for MTS reagents.[1][4]

-

Storage Temperature: Store at -20°C for long-term stability.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. MTS reagents are susceptible to hydrolysis and should be protected from moisture.[1]

-

Handling: Before opening, the vial must be warmed to room temperature to prevent condensation of atmospheric moisture onto the solid compound.

-

Personal Protective Equipment (PPE): Always handle CMMTS in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

Section 2: Solubility of Carboxymethyl Methanethiosulfonate

Solubility is the cornerstone of reagent delivery. A compound must be fully dissolved to ensure accurate concentration and reactivity. The polar carboxylate group of CMMTS dictates a distinct solubility profile compared to its uncharged counterparts.

Theoretical Framework: Predicting CMMTS Solubility

-

Aqueous Solubility: The presence of the ionizable carboxylate group suggests that CMMTS, particularly as a salt (e.g., sodium CMMTS), will be soluble in water and aqueous buffers.[7] Solubility is expected to be significantly higher at neutral or alkaline pH, where the carboxylic acid is fully deprotonated, enhancing its polarity.

-

Organic Solvent Solubility: CMMTS is predicted to have poor solubility in non-polar organic solvents (e.g., hexane, toluene). For creating concentrated stock solutions, polar aprotic solvents are the most promising candidates. Dimethyl sulfoxide (DMSO) is an excellent solvent for many MTS reagents and is the recommended starting point for CMMTS.[1][3]

Data Summary: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale & Causality |

| Water (pH 7.0) | High | The ionized carboxylate group makes the molecule polar and readily solvated by water. |

| Phosphate-Buffered Saline (PBS) | High | Similar to water; the salt form is highly soluble in aqueous buffers. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of polar compounds, including other MTS reagents.[1][3] |

| Ethanol | Moderate to Low | The polarity of ethanol may allow for some dissolution, but likely less than water or DMSO. |

| Acetonitrile | Low | Less polar than other recommended solvents; not expected to be an effective solvent. |

| Hexane / Chloroform | Very Low / Insoluble | Non-polar solvents are incompatible with the highly polar/charged nature of CMMTS. |

Experimental Protocol: Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used in drug discovery to provide a rapid and practical assessment of a compound's solubility under specific aqueous conditions, which is highly relevant for CMMTS applications.[8][9]

Objective: To determine the concentration at which CMMTS precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of CMMTS (e.g., 100 mM) in anhydrous DMSO. Ensure the compound is fully dissolved.

-

Plate Setup: Using a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.

-

Buffer Addition: Add the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4) to the wells to achieve the desired final concentrations. This creates a dilution series.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[8]

-

Analysis (Choose one):

-

Nephelometry: Measure light scattering using a nephelometer. An increase in scattering relative to a buffer-only control indicates the formation of a precipitate.[8]

-

HPLC-UV Analysis: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration of dissolved CMMTS using a calibrated HPLC-UV method.

-

Caption: Workflow for Kinetic Solubility Determination.

Section 3: Stability of Carboxymethyl Methanethiosulfonate

The Achilles' heel of all MTS reagents is their limited stability in aqueous solution due to hydrolysis of the reactive thiosulfonate bond.[1] This degradation is a critical factor to manage for reproducible experimental outcomes.

Core Degradation Pathway: Hydrolysis

The primary mechanism of CMMTS degradation in aqueous media is the nucleophilic attack of water or hydroxide ions on one of the sulfur atoms of the thiosulfonate group. This irreversible reaction consumes the active reagent, rendering it incapable of reacting with its intended sulfhydryl target.

Factors Influencing CMMTS Stability

-

pH: The rate of hydrolysis is highly pH-dependent. Both strongly acidic and, more commonly, alkaline conditions can accelerate degradation.[10] It is crucial to empirically determine the pH range where CMMTS exhibits maximum stability for the duration of an experiment.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[11][12] Experiments should be conducted at the lowest practical temperature, and solutions should be kept on ice whenever possible.

-

Buffer Composition: Avoid buffers containing nucleophiles (e.g., Tris, glycine) that can directly react with CMMTS and compete with both hydrolysis and the intended reaction with the target thiol. Buffers like HEPES or phosphate are generally preferred.

-

Physical State: CMMTS is most stable when stored as a dry, solid powder under the conditions described in Section 1.[1] Solutions, especially aqueous ones, should be prepared fresh immediately before use.[1]

Caption: Key Factors Accelerating CMMTS Degradation.

Experimental Protocol: Assessing Aqueous Stability via HPLC

A forced degradation study is the definitive method for quantifying the stability of CMMTS under various conditions.[13]

Objective: To measure the rate of CMMTS degradation over time in different aqueous buffers and at different temperatures.

Methodology:

-

Prepare Buffers: Prepare a set of non-nucleophilic buffers covering the desired pH range (e.g., MES pH 6.0, HEPES pH 7.4, CAPS pH 9.0).

-

Initiate Degradation: Prepare a fresh solution of CMMTS directly in each buffer at a known concentration (e.g., 1 mM). Place the solutions in a temperature-controlled environment (e.g., 25°C).

-

Time-Point Sampling: At specified time intervals (e.g., t=0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution.

-

Quench Reaction (if necessary): Immediately dilute the aliquot into a cold, acidic mobile phase to stop further degradation before analysis.

-

HPLC Analysis: Analyze each sample using a validated, stability-indicating reverse-phase HPLC method. This method must be able to resolve the parent CMMTS peak from any degradation products.

-

Data Analysis: Quantify the peak area of the CMMTS peak at each time point. Plot the percentage of remaining CMMTS versus time for each condition to determine the degradation kinetics and half-life (t½).

Data Summary: Template for Stability Assessment

| Condition (Buffer, pH, Temp) | Time (min) | CMMTS Peak Area | % CMMTS Remaining |

| HEPES, pH 7.4, 25°C | 0 | 1,500,000 | 100% |

| 30 | 1,200,000 | 80% | |

| 60 | 975,000 | 65% | |

| 120 | 600,000 | 40% | |

| MES, pH 6.0, 25°C | 0 | 1,510,000 | 100% |

| ... | ... | ... |

Section 4: Causality in Experimental Design and Application

Understanding the "why" behind standard protocols for MTS reagents is crucial for troubleshooting and adapting methods for CMMTS.

-

Why must solutions be prepared immediately before use?

-

Causality: To minimize the impact of aqueous hydrolysis, which begins immediately upon dissolution and consumes the active reagent.[1] A freshly prepared solution ensures the maximum concentration of active CMMTS is available to react with the target.

-

-

Why are concentrated DMSO stocks used?

-

Causality: This is a two-fold rationale. First, DMSO provides a stable environment for short-term storage of the dissolved reagent.[14] Second, it allows for the introduction of the reagent into an aqueous system with minimal perturbation of that system (typically ≤1% final DMSO concentration), preventing solvent effects from altering protein function.

-

-

Why is the choice of buffer so critical?

-

Causality: The experiment is a competition between the desired reaction (CMMTS + protein thiol) and undesired side reactions (CMMTS + water; CMMTS + buffer nucleophile). Using a non-nucleophilic buffer eliminates one of the competing reactions, increasing the probability that CMMTS will react with its intended target.

-

Caption: Competing reaction pathways for CMMTS in an experimental setting.

Conclusion

Carboxymethyl methanethiosulfonate is a valuable tool for probing biological systems, offering the unique advantage of a negative charge for specific applications. However, its utility is inextricably linked to its physicochemical properties. This guide establishes that CMMTS should be regarded as a water-soluble but hydrolytically unstable reagent. Its successful application hinges on adherence to strict handling protocols, including low-temperature and desiccated storage, and the use of freshly prepared solutions from DMSO stocks.

The experimental protocols detailed herein provide a robust, self-validating framework for any researcher to empirically determine the precise solubility and stability limits of CMMTS within their specific experimental context. By understanding the causality behind these properties—the interplay between polarity, pH, temperature, and nucleophilicity—scientists can move beyond rote protocol-following to intelligently design experiments that maximize reagent efficacy and generate reliable, reproducible data.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (2015). SAFETY DATA SHEET - Methyl Methanethiosulfonate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium carboxymethyl cellulose.

- Toronto Research Chemicals. (n.d.). MTS reagents.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - S-Methyl Methanethiosulfonate.

-

Jana, A., et al. (2022). Mechanism of capmatinib degradation in stress conditions including degradation product characterization using ultra-high-performance liquid chromatography-quadrupole-time of flight mass spectrometry and stability-indicating analytical method development. Rapid Communications in Mass Spectrometry, 36(23), e9417. [Link]

- Santa Cruz Biotechnology. (n.d.). Methyl Methanethiosulfonate Product Information.

-

Abderemane-Ali, F., et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Neuroscience Letters, 505(1), 10-15. [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5135.

- Gilsonite Bitumen. (n.d.). Solubility of CMC Carboxymethyl cellulose.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from the National Institute of Environmental Health Sciences website.

- ResearchGate. (n.d.). The possible degradation pathways of TC in the 10CN-MMT/PMS system.

-

Li, J., et al. (2001). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 45(11), 3205-3209. [Link]

-

Kim, M. S., et al. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 12(10), 959. [Link]

- Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 16-21.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

-

D'Halluin, M., et al. (2019). Solvent-Free Synthesis of Amidated Carboxymethyl Cellulose Derivatives: Effect on the Thermal Properties. Molecules, 24(14), 2653. [Link]

-

Rahman, M. S., et al. (2021). Recent Developments of Carboxymethyl Cellulose. Polymers, 13(8), 1347. [Link]

- ResearchGate. (2018). Is there any polar solvent that can dissolve 'sodium carboxymethyl cellulose'?

- Bernkop-Schnürch, A. (2000). Thiolated polymers: Stability of thiol moieties under different storage conditions. Journal of Controlled Release, 66(1), 29-38.

- Biotium. (n.d.). MTSES Product Information.

- Kozikowski, B. A., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(2), 210-215.

-

Ramachandran, N., et al. (2000). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? Journal of Biochemistry, 127(4), 571-576. [Link]

-

Mourya, V. K., et al. (2014). Biomedical applications of carboxymethyl chitosans. Carbohydrate Polymers, 100, 115-133. [Link]

- Rojas, O., et al. (2017). Solution structure and counterion condensation of carboxymethyl cellulose in organic solvents. The Journal of Chemical Physics, 146(21), 214901.

- Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 22(1), 1-3.

-

Wang, Y., et al. (2022). Synthesis and Applications of Carboxymethyl Cellulose Hydrogels. Gels, 8(9), 543. [Link]

-

Rachtanapun, C., et al. (2021). High Substitution Synthesis of Carboxymethyl Chitosan for Properties Improvement of Carboxymethyl Chitosan Films Depending on Particle Sizes. Polymers, 13(1), 142. [Link]

- Mohammadi, Z., et al. (2021).

-

Wang, Y., et al. (2019). Soy protein isolate-carboxymethyl cellulose conjugates with pH sensitivity for sustained avermectin release. Royal Society Open Science, 6(7), 190547. [Link]

- Wójcik, M., et al. (2023). Medical Applications and Cellular Mechanisms of Action of Carboxymethyl Chitosan Hydrogels. International Journal of Molecular Sciences, 24(17), 13180.

- ResearchGate. (2003). Synthesis and applied properties of carboxymethyl cornstarch.

- ResearchGate. (2013). Carboxymethyl starch with high degree of substitution: Synthesis, properties and application.

- Yu, X., et al. (2024). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals and the Underlying Mechanisms. Drug Design, Development and Therapy, 18, 145-161.

-

de Oliveira, G. G., et al. (2023). Thermal Degradation of Carboxymethyl Cellulose (CMC) in Saline Solution for Applications in Petroleum Industry Fluids. Polymers, 15(19), 3959. [Link]

- Lee, D.-S., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 22(1), 32.

- Fagron. (2023). Active Ingredient Summary Table Thermal Stability.

- Element Materials Technology. (2024). Conducting A Medical Device Stability Study: A Practical Guide.

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. gilsonite-bitumen.com [gilsonite-bitumen.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. Mechanism of capmatinib degradation in stress conditions including degradation product characterization using ultra-high-performance liquid chromatography-quadrupole-time of flight mass spectrometry and stability-indicating analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unlocking the Potential of the Thiosulfonate Group: A Guide to its Synthesis, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiosulfonate group (RSO₂SR'), a unique organosulfur functional group, stands at the crossroads of stability and reactivity, making it an invaluable tool in modern chemical and biological sciences. Characterized by a disulfide bond with one sulfur atom in a high oxidation state (S(VI)) and the other in a lower state (S(II)), this moiety exhibits a rich and tunable reaction chemistry. Its ability to act as a potent electrophile, selectively reacting with soft nucleophiles like thiols, has positioned it as a critical synthon in organic synthesis, a versatile linker in polymer science, and a pharmacophore in drug development. This guide provides an in-depth exploration of the thiosulfonate group, from its fundamental electronic properties and diverse synthetic routes to its core reactivity patterns and cutting-edge applications. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights for researchers aiming to harness the full potential of this remarkable functional group.

The Core Identity: Structure and Electronic Properties

The reactivity of the thiosulfonate group is a direct consequence of its unique electronic structure. The S-S bond is polarized, with the sulfonyl sulfur (S(VI)) bearing a significant partial positive charge due to the electron-withdrawing nature of the two oxygen atoms. This makes the adjacent sulfenyl sulfur (S(II)) highly electrophilic and susceptible to nucleophilic attack.

Upon reaction, the sulfinate anion (RSO₂⁻) is displaced, which is an excellent leaving group, further driving the reaction forward. This inherent reactivity profile makes thiosulfonates effective sulfenylating agents, more stable and easier to handle than alternatives like sulfonyl halides.[1] The polar nature of the S-S bond renders thiosulfonates amphiphilic, with one sulfur being electrophilic and the other (as part of the sulfinate leaving group) being nucleophilic in its own right.[1]

Synthetic Strategies for Accessing Thiosulfonates

A variety of robust methods have been developed for the synthesis of both symmetrical (R=R') and unsymmetrical (R≠R') thiosulfonates. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Oxidation of Thiols and Disulfides

One of the most common and direct routes involves the oxidation of disulfides or thiols.[2] A range of oxidizing agents can be employed for this transformation.

-

Hypervalent Iodine Reagents : Reagents like o-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) facilitate the clean conversion of thiols to thiosulfonates at room temperature.[1] DMP often shows better performance in terms of reaction rate and required equivalents.[1]

-

Peroxy Acids : m-Chloroperbenzoic acid (m-CPBA) is a frequently used reagent for the oxidation of disulfides to the corresponding thiosulfonates.

Coupling Methodologies

Modern synthetic chemistry has introduced several catalytic and coupling strategies that offer high efficiency and sustainability.

-

Metal-Catalyzed Coupling : Iron(III)-catalyzed coupling of thiols and sodium sulfinates under aerobic conditions provides an efficient, green route to thiosulfonates.[3] Similarly, copper catalysts can be used to couple disulfides with sodium sulfinates.[3]

-

From Sulfonyl Hydrazides : Phenyliodine(III) diacetate (PIDA) can initiate a transition-metal-free disproportionate coupling of sulfonyl hydrazides to yield thiosulfonates.[3][4]

Substitution Reactions

Classic nucleophilic substitution provides reliable access to unsymmetrical thiosulfonates.

-

From Sulfonyl Chlorides : The reaction of sulfonyl chlorides with thiols is a foundational method for forming the thiosulfonate linkage.[5]

-

From Alkali Metal Thiosulfonates : Pre-formed alkali metal thiosulfonates can react with alkyl or aryl halides in a selective manner to produce organic thiosulfonates.[6]

Summary of Synthetic Approaches

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Type | Reference |

| Oxidation | Thiols | IBX, DMP | Symmetrical | [1] |

| Oxidation | Disulfides | m-CPBA | Symmetrical | |

| Catalytic Coupling | Thiols + Sodium Sulfinates | Iron(III), O₂ | Unsymmetrical | [3] |

| Catalytic Coupling | Disulfides + Sodium Sulfinates | Copper, Air | Unsymmetrical | [3] |

| Disproportionation | Sulfonyl Hydrazides | PIDA | Symmetrical | [4] |

| Nucleophilic Substitution | Sulfonyl Chlorides + Thiols | Base | Unsymmetrical | [5] |

| Nucleophilic Substitution | Alkali Metal Thiosulfonates + Alkyl Halides | - | Unsymmetrical |

Core Reactivity: The Thiosulfonate as an Electrophilic Hub

The chemical behavior of thiosulfonates is dominated by the electrophilicity of the sulfenyl sulfur atom. They react readily with a range of nucleophiles, undergo reduction to disulfides, and can participate in radical processes.

Nucleophilic Substitution: The Signature Reaction

The most characteristic reaction of thiosulfonates is nucleophilic substitution at the divalent sulfur atom, which proceeds via the general mechanism shown below.[6]

Caption: A typical experimental workflow for thiosulfonate synthesis and reactivity analysis.

Key Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers new to thiosulfonate chemistry.

Protocol 1: Synthesis of Symmetrical Bis(4-chlorophenyl) thiosulfonate via Oxidation

Causality: This protocol utilizes Dess-Martin periodinane (DMP), a mild and effective hypervalent iodine oxidant, for the conversion of a thiol to a symmetrical thiosulfonate. [1]Acetonitrile (MeCN) is chosen as the solvent for its ability to dissolve both the thiol and the oxidant. The reaction is performed at room temperature to ensure selectivity and avoid over-oxidation.

Methodology:

-

Setup : To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (1.0 mmol, 144.6 mg).

-

Dissolution : Add 10 mL of dry acetonitrile (MeCN) to the flask and stir until the thiol is completely dissolved.

-

Reagent Addition : Add Dess-Martin periodinane (DMP) (0.6 mmol, 254 mg, 1.2 eq. relative to the expected disulfide intermediate) to the solution in one portion.

-

Reaction : Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

-

Workup : Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of hexane to 9:1 hexane/ethyl acetate) to yield the pure thiosulfonate as a white solid.

-

Validation : Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₁₂H₈Cl₂O₂S₂ would be [M+H]⁺ ≈ 317.9 g/mol .

Protocol 2: Formation of an Unsymmetrical Disulfide via Nucleophilic Substitution

Causality: This protocol demonstrates the hallmark reactivity of a thiosulfonate with a thiol nucleophile. The reaction is base-catalyzed (using triethylamine, TEA) to deprotonate the incoming thiol, forming the more nucleophilic thiolate, which rapidly attacks the electrophilic sulfur of the thiosulfonate.

Methodology:

-

Setup : In a 25 mL round-bottom flask, dissolve the bis(4-chlorophenyl) thiosulfonate (0.5 mmol, 159 mg) synthesized in Protocol 1 in 5 mL of tetrahydrofuran (THF).

-

Nucleophile Addition : To this solution, add benzyl mercaptan (0.55 mmol, 68.3 mg, 1.1 eq.) followed by triethylamine (TEA) (0.6 mmol, 84 µL, 1.2 eq.).

-

Reaction : Stir the mixture at room temperature. The reaction is typically very fast and can be monitored by TLC or LC-MS. It is often complete within 30 minutes.

-

Workup : Once the starting thiosulfonate is consumed, dilute the reaction mixture with 20 mL of ethyl acetate and wash with 1M HCl (1 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the unsymmetrical disulfide (4-chlorophenyl benzyl disulfide).

-

Validation : Characterize the product by NMR and mass spectrometry to confirm the formation of the unsymmetrical disulfide and the by-product, 4-chlorobenzenesulfinate salt (which will be in the aqueous layer). The expected mass for the disulfide C₁₃H₁₁ClS₂ would be [M+H]⁺ ≈ 267.0 g/mol .

Conclusion and Future Outlook

The thiosulfonate group is far more than a chemical curiosity; it is a powerful and versatile functional handle with profound implications across the scientific spectrum. Its reactivity is governed by a delicate balance of electronic factors that render it stable enough for isolation yet sufficiently electrophilic for selective transformations. From building redox-responsive polymers to designing next-generation covalent therapeutics, the applications of thiosulfonate chemistry continue to expand. As researchers push the boundaries of complex molecular synthesis and chemical biology, the unique attributes of the thiosulfonate group will undoubtedly ensure its place as an indispensable tool for innovation.

References

-

Thiosulfonate synthesis by S-S coupling . Organic Chemistry Portal. [Link]

-

Reduction of thiosulfonates . Organic Chemistry Portal. [Link]

-

Mampuys, P., McElroy, C. R., Clark, J. H., Orru, R. V. A., & Maes, B. U. W. (2020). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors . Journal of the American Chemical Society. [Link]

-

Zefirov, N. S., Zyk, N. V., Beloglazkina, E. K., & Kutateladze, A. G. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications . Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Thiosulfonate . Wikipedia. [Link]

-

Agar, J. N. R., et al. (2019). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions . Chemical Science. [Link]

-

Chandra, A., Yadav, N., Payra, S., & Parida, K. N. (2023). Oxidation of Thiols with IBX or DMP: One-Pot Access to Thiosulfonates or 2‐Iodobenzoates . Organic Letters. [Link]

-

Hogg, P. J. (2003). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone . Trends in Biochemical Sciences. [Link]

-

Johnson, G. M. (1945). REPORT ON STABILITY OF STANDARD SODIUM THIOSULFATE SOLUTIONS . Journal of the Association of Official Agricultural Chemists. [Link]

-

Castiglione, D., Miele, M., Nardi, A., Castoldi, L., & Pace, V. (2025). Thiosulfonate homologation/nucleophilic displacement with aliphatic alcohol derivatives . Advanced Synthesis & Catalysis. [Link]

-

Thiosulfonate (7) synthesis via reaction of sulfonyl chlorides (6) with thiols (1) . ResearchGate. [Link]

-

Zefirov, N. S., et al. Thiosulfonates: Synthesis, Reactions and Practical Applications . Journal of Sulfur Chemistry. [Link]

-

Synthesis of thiosulfonates through aerobic oxidation of thiophenol under metal-free conditions . ResearchGate. [Link]

-

Research Progress in Synthesis and Application of Thiosulfonates . ResearchGate. [Link]

-

CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages . Royal Society of Chemistry. [Link]

-

Dahl, C., et al. (2015). Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes . Journal of Biological Chemistry. [Link]

-

Use of thiosulfonate for the protection of thiol groups in peptide ligation by the thioester method . ResearchGate. [Link]

-

(PDF) Thiosulfonates: The Prospective Substances against Fungal Infections . ResearchGate. [Link]

-

Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials . Molecules. [Link]

-

Castellano, R. K., et al. (2017). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships . ACS Omega. [Link]

-

Organic amine as reductant for thiosulfonates synthesis . ResearchGate. [Link]

-

Thiosulfonate . Academic Accelerator. [Link]

-

Reduction of thiosulfonates (7) to disulfides (3) . ResearchGate. [Link]

-

thiosulfonates . Academic Journals and Conferences. [Link]

-

Roberts, J. C., et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . Tetrahedron Letters. [Link]

-

Protecting Groups . Organic Synthesis. [Link]

-

A Review of Thiosulfate Leaching of Gold: Focus on Thiosulfate Consumption and Gold Recovery from Pregnant Solution . MDPI. [Link]

-

Zefirov, N. S., et al. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications . Sulfur Reports. [Link]

-

Quevedo, M. A., et al. (2026). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry . The Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Carboxymethyl Methanethiosulfonate (CMMTS)

Introduction: The Strategic Utility of Carboxymethyl Methanethiosulfonate in Proteomics and Drug Discovery

Carboxymethyl methanethiosulfonate (CMMTS) is a valuable tool in the arsenal of researchers, scientists, and drug development professionals. It belongs to the methanethiosulfonate (MTS) family of reagents, which are renowned for their high reactivity and specificity towards sulfhydryl (thiol) groups of cysteine residues in proteins.[1][2] The unique feature of CMMTS is its carboxyl group, which imparts a negative charge at physiological pH. This characteristic can be strategically exploited in various applications, from quantifying accessible thiols to probing the functional roles of specific cysteine residues and aiding in the structural elucidation of proteins.

This guide provides an in-depth exploration of CMMTS, grounded in the principles of protein chemistry and supported by established methodologies. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for its application, and offer insights to ensure the robustness and reproducibility of your experimental outcomes.

The Chemistry of Cysteine Modification by CMMTS: A Tale of Specificity and Reversibility

The core of CMMTS's utility lies in its electrophilic sulfur atom, which readily undergoes nucleophilic attack by the thiolate anion (S-) of a cysteine residue. This reaction results in the formation of a mixed disulfide bond between the protein and the carboxymethyl moiety, releasing methanesulfinic acid as a byproduct.

The specificity of this reaction is a key advantage. Under mild conditions, CMMTS exhibits a high preference for cysteine thiols over other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine or the hydroxyl groups of serine and threonine. The rate of this reaction is pH-dependent, as the deprotonated thiolate anion is the reactive species. Therefore, conducting the reaction at a pH above the pKa of the target cysteine's thiol group (typically around 8.5, but can vary depending on the local protein environment) will accelerate the modification.

A significant feature of the disulfide bond formed by CMMTS is its reversibility.[1] The bond can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), regenerating the free thiol on the protein. This reversibility is a powerful tool for functional studies, allowing for the temporary and specific blocking of cysteine residues.

Caption: Reaction of CMMTS with a protein cysteine.

Core Applications and Experimental Protocols

Quantification of Free Sulfhydryl Groups

This protocol allows for the determination of the number of accessible free thiol groups in a protein sample. The assay relies on the change in absorbance upon the reaction of a thiol-specific reagent with the protein. While classic methods use Ellman's reagent (DTNB), a similar principle can be applied with CMMTS, followed by quantification of the modified protein. A more direct approach involves a competition assay or back-titration.

Protocol: Quantification by Back-Titration

-

Protein Preparation:

-

Dissolve the protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0). The buffer should be degassed to minimize oxidation of thiols.

-

The protein concentration should be accurately determined.

-

-

Reaction with CMMTS:

-

Prepare a stock solution of CMMTS (e.g., 100 mM) in a water-miscible organic solvent like DMSO.

-

To a known amount of protein, add a defined excess of CMMTS (e.g., 10-fold molar excess over the estimated total cysteines).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Removal of Excess CMMTS:

-

Remove unreacted CMMTS using a desalting column or through buffer exchange via spin filtration.

-

-

Quantification of Unreacted Thiols:

-

The number of modified cysteines can be inferred by quantifying the remaining free thiols using Ellman's reagent (DTNB).

-

Add DTNB to the CMMTS-treated and a control (untreated) protein sample.

-

Measure the absorbance at 412 nm. The decrease in absorbance in the CMMTS-treated sample corresponds to the number of modified cysteines.

-

Reversible Blocking of Cysteine Residues for Functional Studies

This protocol is designed to investigate the role of cysteine residues in protein function, such as enzymatic activity or protein-protein interactions.

Protocol: Reversible Inactivation of a Thiol-Dependent Enzyme

-

Enzyme Preparation:

-

Prepare the enzyme in a suitable assay buffer, ensuring the absence of any reducing agents.

-

-

Baseline Activity Assay:

-

Measure the initial activity of the enzyme under standard assay conditions.

-

-

Modification with CMMTS:

-

Add a 5- to 20-fold molar excess of CMMTS to the enzyme solution.

-

Incubate at room temperature for 30-60 minutes. Include a control sample with no CMMTS.

-

-

Activity Assay of Modified Enzyme:

-

Measure the activity of the CMMTS-treated enzyme. A significant decrease in activity suggests the involvement of a cysteine residue in the enzyme's function.

-

-

Reversal of Modification:

-

To the CMMTS-treated enzyme, add a reducing agent like DTT to a final concentration of 10-20 mM.

-

Incubate for 1 hour at room temperature.

-

-

Activity Assay of Reactivated Enzyme:

-

Measure the enzyme activity again. Restoration of activity confirms the reversible nature of the inhibition and the involvement of the modified cysteine(s).

-

Differential Labeling for Disulfide Bond Mapping

This advanced application is used to identify cysteine residues involved in disulfide bonds. The strategy involves sequentially labeling free thiols and then the thiols from reduced disulfide bonds with different alkylating agents.

Caption: Workflow for disulfide bond mapping.

Protocol: Differential Alkylation using CMMTS

-

Blocking of Free Thiols:

-

Denature the protein in a buffer containing a chaotropic agent (e.g., 6 M guanidine HCl or 8 M urea) to expose all free thiols.

-

Add a 10-fold molar excess of a first alkylating agent, such as N-ethylmaleimide (NEM), to block all accessible, non-disulfide-bonded cysteines. Incubate for 1 hour at room temperature.

-

-

Removal of Excess Alkylating Agent:

-

Remove excess NEM by buffer exchange or precipitation (e.g., acetone or trichloroacetic acid precipitation).

-

-

Reduction of Disulfide Bonds:

-

Resuspend the protein in the denaturing buffer and add a reducing agent like DTT (e.g., 10 mM) to reduce all disulfide bonds. Incubate for 1 hour at 56°C.

-

-

Alkylation of Newly Exposed Thiols with CMMTS:

-

Add a 20-fold molar excess of CMMTS over DTT to alkylate the newly exposed cysteine residues that were originally part of a disulfide bond. Incubate for 1 hour at room temperature in the dark.

-

-

Sample Preparation for Mass Spectrometry:

-

Proceed with standard proteomics sample preparation, including buffer exchange, proteolytic digestion (e.g., with trypsin), and desalting of the resulting peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

During data analysis, search for peptides containing cysteine residues modified with the carboxymethyl disulfide adduct. The identification of these peptides pinpoints the cysteines that were originally involved in disulfide bonds.

-

Quantitative Data and Experimental Considerations

| Parameter | Recommended Range/Value | Rationale and Expert Insights |

| CMMTS Concentration | 5-20 molar excess over thiols | A sufficient excess ensures complete and rapid reaction. However, excessively high concentrations can lead to non-specific modifications. |

| pH | 7.0 - 8.5 | The reaction rate increases with pH due to the higher concentration of the reactive thiolate anion. However, higher pH can also increase the risk of disulfide scrambling. |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. For sensitive proteins or to slow down the reaction, it can be performed at 4°C. |

| Incubation Time | 30 minutes to 2 hours | The optimal time depends on the protein, CMMTS concentration, pH, and temperature. It is advisable to perform a time-course experiment to determine the optimal incubation time for a specific application. |

| Solvent for Stock Solution | DMSO or DMF | CMMTS is typically dissolved in a water-miscible organic solvent before being added to the aqueous reaction buffer. |

| Reversibility | 10-50 mM DTT or TCEP | These reducing agents effectively cleave the disulfide bond formed by CMMTS, regenerating the free thiol. |

Safety and Handling of Methanethiosulfonate Reagents

Methanethiosulfonate reagents should be handled with care in a laboratory setting.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the reagent in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store CMMTS and other MTS reagents at -20°C and desiccated.[3] Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

-

Disposal: Dispose of waste in accordance with local regulations for chemical waste.

Conclusion: A Versatile Probe for Cysteine Chemistry

Carboxymethyl methanethiosulfonate is a powerful and versatile reagent for the study of protein structure and function. Its specificity for cysteine residues, coupled with the reversibility of the modification, provides a robust platform for a wide range of applications in biochemistry, proteomics, and drug development. By understanding the underlying chemical principles and following well-designed protocols, researchers can leverage the unique properties of CMMTS to gain valuable insights into the critical roles of cysteine residues in biological systems.

References

-

Zamyatin, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Xian, M., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic Letters. [Link]

-

Plesniak, L. A., et al. (1996). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Journal of Biochemical and Biophysical Methods. [Link]

-